BRM/BRG1 ATP Inhibitor-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRM/BRG1 ATP Inhibitor-4 is a potent inhibitor of the BRG1 and BRM ATPases, which are core components of the SWI/SNF chromatin remodeling complexes. These complexes play a crucial role in regulating gene expression by repositioning nucleosomes at promoters and enhancers. This compound is primarily utilized in cancer research and studies related to BAF complex-associated disorders .
Preparation Methods
Synthesis of Core Structure: The core structure of the inhibitor is synthesized using a series of organic reactions, including condensation, cyclization, and functional group modifications.
Purification: The synthesized compound is purified using techniques such as column chromatography, recrystallization, or HPLC.
Characterization: The final product is characterized using spectroscopic methods like NMR, IR, and mass spectrometry to confirm its structure and purity
Chemical Reactions Analysis
BRM/BRG1 ATP Inhibitor-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The inhibitor can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
BRM/BRG1 ATP Inhibitor-4 has a wide range of scientific research applications, including:
Cancer Research: The inhibitor is extensively used in cancer research to study the role of BRG1 and BRM ATPases in tumor growth and survival. .
Epigenetic Studies: The compound is utilized to investigate the role of SWI/SNF chromatin remodeling complexes in gene expression and chromatin accessibility.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting chromatin remodeling complexes in various cancers.
Biological Research: The inhibitor is used to study the molecular mechanisms underlying chromatin remodeling and its impact on cellular processes.
Mechanism of Action
BRM/BRG1 ATP Inhibitor-4 exerts its effects by inhibiting the ATPase activity of BRG1 and BRM, which are essential for the chromatin remodeling function of the SWI/SNF complexes. By inhibiting these ATPases, the compound disrupts the repositioning of nucleosomes, leading to altered gene expression and reduced cell proliferation. The inhibitor targets oncogenic transcription factors and downregulates leukemic pathway genes, including MYC .
Comparison with Similar Compounds
BRM/BRG1 ATP Inhibitor-4 is unique in its dual inhibition of both BRG1 and BRM ATPases. Similar compounds include:
This compound stands out due to its potent inhibition of both BRG1 and BRM ATPases, making it a valuable tool in studying the role of SWI/SNF complexes in cancer and other diseases.
Properties
Molecular Formula |
C25H32N6O3S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-tert-butyl-N-[2-[[4-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]pyrrole-3-carboxamide |
InChI |
InChI=1S/C25H32N6O3S/c1-16-12-30(13-17(2)34-16)21-8-6-7-19(27-21)20-15-35-24(28-20)29-22(32)11-26-23(33)18-9-10-31(14-18)25(3,4)5/h6-10,14-17H,11-13H2,1-5H3,(H,26,33)(H,28,29,32)/t16-,17+ |
InChI Key |
ZAOSGNPEASBQMT-CALCHBBNSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)CNC(=O)C4=CN(C=C4)C(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)CNC(=O)C4=CN(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.